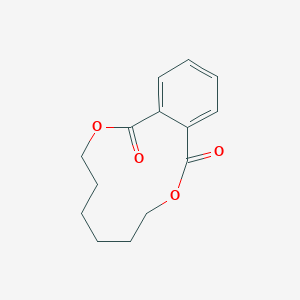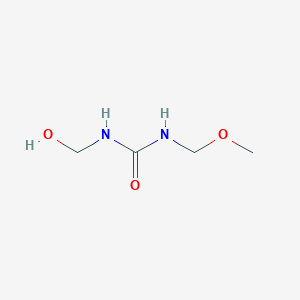
Triallylphosphine
Vue d'ensemble
Description
Triallylphosphine, also known as Tri-2-propenylphosphine, is a phosphine-based compound with the linear formula (CH2=CHCH2)3P . It has a molecular weight of 154.19 . It is used as a catalyst in Negishi phosphine ligand-containing palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
Triallylphosphine can be synthesized from arylammonium salts via a one-pot transition-metal-free C–P coupling . Another method involves the use of POCl3 and VMB in a temperature-dependent reaction .
Molecular Structure Analysis
The molecular structure of Triallylphosphine is represented by the formula (CH2=CHCH2)3P . It has a molecular weight of 154.19 g/mol .
Chemical Reactions Analysis
Triallylphosphine is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, and Hiyama Coupling . It can also undergo a transition-metal-free C–P coupling with aryltrimethylammonium salts .
Physical And Chemical Properties Analysis
Triallylphosphine is a liquid at room temperature . It has a density of 0.861 g/mL at 25 °C . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, and Hiyama Coupling .
Applications De Recherche Scientifique
Catalysis
Triallylphosphine: is a valuable ligand in homogeneous catalysis . It facilitates the formation of catalyst complexes that can enhance reaction rates, yields, and selectivity. Its unique electronic and steric properties make it suitable for a variety of catalytic reactions, including cross-coupling and hydrogenation processes .
Materials Research
In materials science , Triallylphosphine plays a crucial role in the synthesis of advanced materials. It is used as a precursor for the preparation of functionalized materials with applications in nanotechnology and metal-organic frameworks (MOFs) . These materials have potential uses in environmental, energy, and biomedical fields .
Organic Synthesis
Triallylphosphine is instrumental in organic synthesis , where it is used to facilitate various transformations. It can act as a reagent or catalyst in the synthesis of complex organic molecules, contributing to the development of new synthetic routes and methodologies .
Opto-Electronics
In the field of opto-electronics , Triallylphosphine-derived materials are explored for their potential in enhancing the performance of devices. They are investigated for applications in photodetectors, solar cells, and photocatalysis, where they can improve efficiency and stability .
Theranostics
Theranostics: is an emerging field combining therapy and diagnostics. Triallylphosphine-based compounds are being studied for their use in targeted drug delivery systems and diagnostic imaging, aiming to provide personalized treatment options for various diseases .
Homogeneous Catalysis
Triallylphosphine’s application in homogeneous catalysis is notable for its ability to form complexes with metals, which are used as catalysts in a range of chemical reactions. These catalysts are designed to achieve high selectivity and reactivity, making them valuable in industrial processes .
Safety and Hazards
Mécanisme D'action
Target of Action
Triallylphosphine is a type of tertiary phosphine . Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . The primary targets of triallylphosphine are the reactions it catalyzes, which include various types of cross-coupling reactions .
Mode of Action
Triallylphosphine interacts with its targets through a process known as single-electron-transfer (SET) reactions . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
The biochemical pathways affected by triallylphosphine are those involved in the reactions it catalyzes. These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions vary depending on the specific reaction and the compounds involved.
Pharmacokinetics
It’s known that triallylphosphine is a liquid at room temperature with a density of 0861 g/mL at 25 °C .
Result of Action
The result of triallylphosphine’s action is the promotion of various types of cross-coupling reactions . These reactions are crucial in the field of organic synthesis, enabling the formation of complex molecular structures from simpler starting materials .
Action Environment
The action of triallylphine is influenced by environmental factors such as temperature and pressure. For instance, the parent phosphinine is obtained in about 40% yield by thermolysis of vinyldiallylphosphine at 700 °C at 10 –3 Torr . Additionally, one of the severe limitations with respect to exploiting the more nucleophilic, yet less basic, phosphine in this regard is its air sensitivity .
Propriétés
IUPAC Name |
tris(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFABDZKXNKQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167868 | |
| Record name | Triallyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16523-89-0 | |
| Record name | Triallyl phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of triallylphosphine in materials science?
A1: Triallylphosphine is mainly used as a precursor for generating thin films with various functionalities. [] Plasma polymerization of triallylphosphine creates crosslinked polymer thin films rich in carbon-carbon (C-C) and phosphorus (P) groups, reflecting the monomer structure. [] These films can further react with molecules like oxygen (O2), nitric oxide (NO), nickel tetracarbonyl (Ni(CO)4), and iron pentacarbonyl (Fe(CO)5), demonstrating the accessibility and reactivity of the phosphine groups. []
Q2: How does triallylphosphine contribute to incorporating transition metals into polymer films?
A2: The phosphine groups in triallylphosphine-derived plasma polymer films act as ligands, enabling the incorporation of transition metals. [, ] For instance, exposing the film to Ni(CO)4 or Fe(CO)5 results in the metal complexing with the phosphorus atoms, displacing some carbonyl (CO) ligands. [] This method offers a novel way to produce single-phase transition metal-containing plasma polymers. []
Q3: Can you explain the process of forming nickel-containing triallylphosphine plasma polymer using concurrent metal evaporation?
A3: This technique involves simultaneously evaporating nickel into a triallylphosphine glow discharge. [] The nickel atoms react with the phosphine groups present in the plasma, leading to the formation of nickel-containing triallylphosphine plasma polymer (NiTAPPP). [] The ratio of nickel evaporation rate to plasma polymer deposition rate influences the final product's composition; a higher ratio favors uncoordinated nickel formation, while a lower ratio promotes coordinated nickel. []
Q4: What is the significance of the thermal decomposition of triallylphosphine?
A5: The thermolysis of triallylphosphine offers a synthetic pathway for producing phosphaacetylene (HCP). [, ] Heating triallylphosphine to 700 °C under reduced pressure (10-3 Torr) leads to the formation of HCP, which can be purified via trap-to-trap distillation. [] This method highlights the potential of triallylphosphine as a precursor for synthesizing phosphorus-containing compounds.
Q5: How does the proposed mechanism for phosphaacetylene formation from triallylphosphine compare to acetylene formation from vinylacetylene?
A6: Theoretical studies suggest that phosphaacetylene formation from triallylphosphine occurs through two sequential retro-ene eliminations of propene, yielding vinylphosphaacetylene as an intermediate. [] Subsequently, a 1,2 hydrogen shift converts vinylphosphaacetylene to the final product, phosphaacetylene. [] This mechanism closely resembles the pathway proposed for acetylene formation from vinylacetylene during thermal decomposition in a shock tube. []
Q6: Beyond thin films and phosphaacetylene synthesis, how else has triallylphosphine been utilized in chemical synthesis?
A7: Triallylphosphine plays a crucial role in synthesizing iron(II) complexes with 10- and 11-membered triphosphamacrocycles. [] In a base-catalyzed reaction, triallylphosphine, along with 1,3-bis(phosphino)propane, assembles around an iron center to form a 10-membered triphosphamacrocycle complex. [] Similarly, it participates in a radical-initiated iron-templated reaction with 1,2-bis(phosphino)ethane to yield another 10-membered triphosphamacrocycle complex. [] This example showcases the utility of triallylphosphine in constructing complex organometallic architectures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















